Ethyl 3-(thiocyanato)propanoate
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Overview
Description
Ethyl 3-(thiocyanato)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a thiocyanate group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(thiocyanato)propanoate can be synthesized through the reaction of ethyl 3-bromopropanoate with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields the desired ester after purification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as carboxylic acids.
Reduction Products: Such as alcohols.
Scientific Research Applications
Ethyl 3-(thiocyanato)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-(thiocyanato)propanoate exerts its effects involves the reactivity of the thiocyanate group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with molecular targets. The pathways involved may include nucleophilic attack, oxidation-reduction reactions, and hydrolysis .
Comparison with Similar Compounds
Ethyl 3-bromopropanoate: A precursor in the synthesis of ethyl 3-(thiocyanato)propanoate.
Ethyl acetate: A simple ester with similar structural features but lacking the thiocyanate group.
Methyl propionate: Another ester with a similar carbon backbone but different functional groups.
Uniqueness: this compound is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl 3-thiocyanatopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6(8)3-4-10-5-7/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENGZKORWLZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495027 |
Source
|
Record name | Ethyl 3-(thiocyanato)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36320-66-8 |
Source
|
Record name | Ethyl 3-(thiocyanato)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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